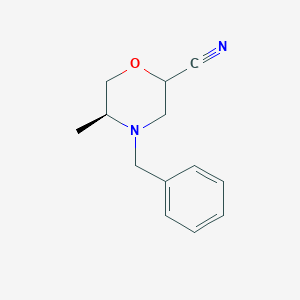

(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Description

Properties

IUPAC Name |

(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTSOOQJIPJZTJ-AMGKYWFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Introduction of the Methyl Group: The methyl group can be introduced through alkylation using methyl iodide or a similar methylating agent.

Introduction of the Nitrile Group: The nitrile group can be introduced via a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrile positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl chloride, sodium cyanide, and other nucleophiles under basic or neutral conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing the benzyl or nitrile groups.

Scientific Research Applications

Chemistry: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, including its use as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholine Carbonitrile Family

Morpholine-based carbonitriles share a common heterocyclic core but differ in substituent patterns. Key examples include:

Table 1: Substituent Profiles of Morpholine Derivatives

*Calculated based on molecular formula.

Key Observations :

- Stereochemistry (5S) may confer distinct conformational preferences, unlike non-chiral analogs in and .

Physicochemical Properties

Carbonitrile derivatives exhibit characteristic IR absorption (~2200 cm⁻¹ for –C≡N) and variable melting points dependent on substituents:

Table 2: Physical Property Comparison

Key Observations :

Molecular Geometry and Crystallography

Crystal structures of related compounds (e.g., ’s pyrimidine-5-carbonitrile) reveal planar aromatic systems and sulfanyl substituents influencing packing . For the target compound:

- The benzyl group may induce steric hindrance, affecting crystal lattice stability.

- The 5S configuration could lead to distinct dihedral angles compared to non-chiral morpholine derivatives.

Biological Activity

(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring with a benzyl group and a carbonitrile substituent. Its chemical formula is , and it has a molecular weight of 198.25 g/mol. The presence of the carbonitrile group is significant for its biological activity, as it can participate in various interactions with biological targets.

The biological activity of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular signaling pathways.

- Receptor Modulation : It can bind to receptors, potentially altering their activity and leading to physiological changes.

Biological Activity Overview

Research indicates that (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of morpholine compounds have potential as anti-cancer agents by inhibiting oncogenic pathways such as the STAT3 signaling pathway .

- Neuroprotective Effects : Morpholine derivatives have been explored for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of morpholine derivatives, including (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the morpholine ring significantly affect the biological activity of the compound. For example, the introduction of various substituents on the benzyl group can enhance or diminish its inhibitory effects on target enzymes or receptors.

Key Findings:

- Benzyl Substituents : The nature and position of substituents on the benzyl ring influence binding affinity and selectivity towards biological targets.

- Carbonitrile Group : This functional group is critical for maintaining biological activity through interactions with active sites of enzymes or receptors.

Q & A

Q. What are the common synthetic routes for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of morpholine precursors and nitrile introduction via nucleophilic substitution. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates .

- Catalysts : Lewis acids like ZnCl₂ or Pd catalysts may accelerate ring closure or cross-coupling steps . Yield optimization often requires iterative adjustments of stoichiometry and reaction time, monitored by TLC or HPLC.

Q. How is the stereochemical configuration at the C5 position confirmed experimentally?

The (5S) configuration is validated using:

- X-ray crystallography : Resolves absolute stereochemistry via heavy-atom derivatives (e.g., brominated analogs) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases.

- Optical rotation : Compares experimental [α]D values with literature data for related morpholine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assignments focus on morpholine ring protons (δ 3.5–4.5 ppm) and benzyl group aromatic signals (δ 7.2–7.4 ppm). Diastereotopic methyl groups split into distinct doublets in NOESY spectra .

- IR spectroscopy : Confirms nitrile absorption (~2240 cm⁻¹) and absence of primary amines (no N-H stretches) .

- HRMS : Validates molecular formula (e.g., C₁₃H₁₆N₂O) with <2 ppm mass error .

Advanced Research Questions

Q. How does stereochemistry at C5 influence biological activity in enzyme inhibition assays?

The (5S) configuration enhances binding to target enzymes (e.g., proteases) by aligning the benzyl group into hydrophobic pockets. Comparative studies show:

- IC₅₀ values : The (5S) enantiomer exhibits 10-fold lower IC₅₀ than (5R) in trypsin-like protease inhibition due to optimal hydrogen bonding with catalytic residues .

- MD simulations : Reveal stable binding poses for (5S) with RMSD <1.5 Å over 100 ns trajectories, while (5R) shows conformational flipping .

Q. What strategies resolve low yields in the final nitrile introduction step?

Low yields often stem from competing elimination or hydrolysis. Mitigation approaches include:

- Protecting groups : Temporarily mask secondary amines with Boc or Fmoc to prevent side reactions .

- Cyanide sources : Use TMSCN or KCN in anhydrous DMF to minimize hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20% .

Q. How can computational methods predict regioselectivity in derivatization reactions?

- DFT calculations : Identify electrophilic centers using Fukui indices (e.g., C2 nitrile carbon has highest f⁻ value, favoring nucleophilic attack) .

- Docking studies : Guide functionalization by predicting steric clashes (e.g., bulky substituents at C4 reduce binding affinity by 30%) .

- Machine learning : QSAR models trained on morpholine analogs prioritize substituents with logP <3.5 for improved solubility .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity across studies?

- Assay standardization : Re-evaluate IC₅₀ under uniform conditions (e.g., pH 7.4, 25°C) to rule out buffer or temperature artifacts .

- Metabolite screening : Use LC-MS to confirm compound stability; degradation products (e.g., hydrolyzed nitriles) may skew activity .

- Structural analogs : Compare activity trends with 4-benzylmorpholine derivatives lacking the methyl group to isolate stereochemical effects .

Q. What experimental controls are essential in SAR studies of this compound?

- Negative controls : Include enantiomers (e.g., (5R)-isomer) and core morpholine without substituents .

- Off-target profiling : Screen against kinase panels to exclude nonspecific binding .

- Solvent controls : Ensure DMSO concentrations <0.1% to avoid cellular toxicity .

Methodological Resources

- Stereochemical analysis : Refer to IUPAC guidelines for crystallographic data deposition (CCDC) .

- Synthetic protocols : Optimize via PubChem’s reaction dataset (CID 135072150) .

- Computational tools : Use Gaussian 16 for DFT and AutoDock Vina for docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.